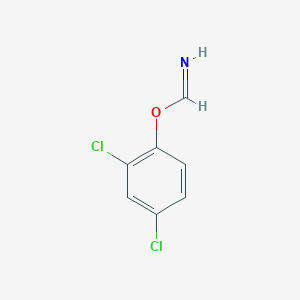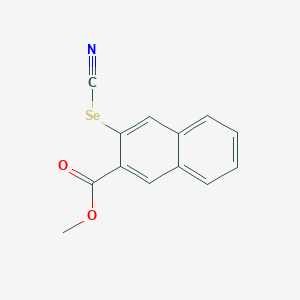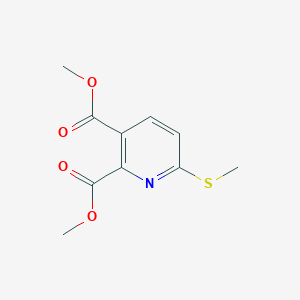
Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C10H11NO4S It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate typically involves the esterification of pyridine-2,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity.
化学反应分析
Types of Reactions
Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted pyridine derivatives.
科学研究应用
Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, exerting their effects through modulation of enzyme activities and other molecular interactions.
相似化合物的比较
Similar Compounds
Dimethyl pyridine-2,3-dicarboxylate: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
Dimethyl pyridine-2,6-dicarboxylate: Differs in the position of the carboxylate groups, leading to different chemical and biological properties.
Uniqueness
Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in scientific research and industry.
属性
CAS 编号 |
828276-45-5 |
|---|---|
分子式 |
C10H11NO4S |
分子量 |
241.27 g/mol |
IUPAC 名称 |
dimethyl 6-methylsulfanylpyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C10H11NO4S/c1-14-9(12)6-4-5-7(16-3)11-8(6)10(13)15-2/h4-5H,1-3H3 |
InChI 键 |
ARSJYMGOHWLPCY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=C(C=C1)SC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)
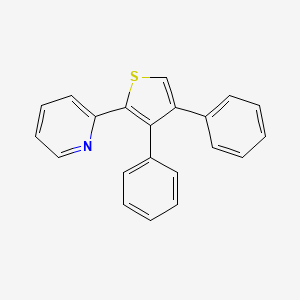
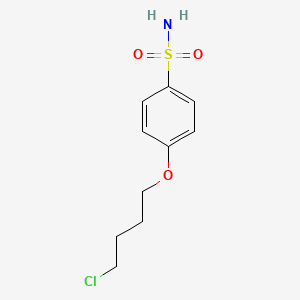
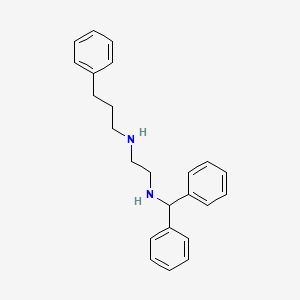
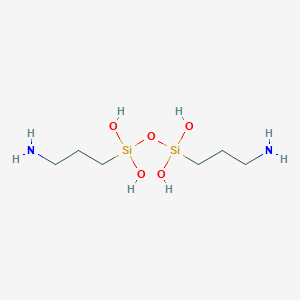
![Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-](/img/structure/B14212675.png)
![1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B14212676.png)
![tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane](/img/structure/B14212682.png)
![4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14212684.png)

![N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine](/img/structure/B14212693.png)
![3-(3-Methoxyphenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14212698.png)
